Diflorasone Diflorasone Diflorasone is the 16beta-analogue of flumethasone. It is used as the 17,21-diacetate as a topical anti-inflammatory and antipruritic in the treatment of various skin disorders. It has a role as an anti-inflammatory drug. It is an 11beta-hydroxy steroid, a 20-oxo steroid, a 17alpha-hydroxy steroid, a fluorinated steroid, a glucocorticoid, a 21-hydroxy steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
Diflorasone is a topical corticosteroid used to treat itching and inflammation of the skin.
Diflorasone is a Corticosteroid. The mechanism of action of diflorasone is as a Corticosteroid Hormone Receptor Agonist.
Diflorasone is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Like other glucocorticoids, diflorasone enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The receptor complex subsequently translocates to the nucleus and activates or represses genes by interacting with short, palindromic DNA sequences called glucocorticoid response element (GRE). Gene activation leads to the exertion of anti-inflammatory effects, e.g. upregulation of IkappaB, while gene repression inhibits production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-2 and IL-6, thereby preventing activation of cytotoxic T-lymphocytes.
See also: Diflorasone Diacetate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 2557-49-5
VCID: VC21536251
InChI: InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1
SMILES: CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
Molecular Formula: C22H28F2O5
Molecular Weight: 410.5 g/mol

Diflorasone

CAS No.: 2557-49-5

Cat. No.: VC21536251

Molecular Formula: C22H28F2O5

Molecular Weight: 410.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diflorasone - 2557-49-5

Specification

CAS No. 2557-49-5
Molecular Formula C22H28F2O5
Molecular Weight 410.5 g/mol
IUPAC Name (6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1
Standard InChI Key WXURHACBFYSXBI-XHIJKXOTSA-N
Isomeric SMILES C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F
SMILES CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
Canonical SMILES CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

Diflorasone has the chemical formula C₂₂H₂₈F₂O₅, while its diacetate derivative has the formula C₂₆H₃₂F₂O₇ . Chemically, diflorasone diacetate is defined as 6α,9-difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate .

The compound belongs to the class of organic compounds known as 21-hydroxysteroids, with a steroid backbone carrying a hydroxyl group at the 21-position . The molecular structure features a pregnadiene framework with two fluorine atoms at the 6α and 9 positions, which significantly enhance its anti-inflammatory potency.

Table 1: Chemical and Physical Properties of Diflorasone and Diflorasone Diacetate

PropertyDiflorasoneDiflorasone Diacetate
Molecular FormulaC₂₂H₂₈F₂O₅C₂₆H₃₂F₂O₇
Molecular Weight410.4515 (average)494.52
Chemical Class21-hydroxysteroids21-hydroxysteroids
StateSolidSolid
CAS NumberNot specified in sources33564-31-7
UNIINot specified in sources7W2J09SCWX
ReceptorAssay TypeAffinity (pKi)Original Value (nM)Reference
Glucocorticoid receptor (Human)Radioligand binding8.542.91 (Ki)DrugMatrix
Glucocorticoid receptor (Human)Radioligand binding8.19 (pIC50)6.4 (IC50)DrugMatrix
Progesterone receptor (Bovine)Radioligand binding7.8215 (Ki)DrugMatrix
Progesterone receptor (Bovine)Radioligand binding6.94 (pIC50)116 (IC50)DrugMatrix

The high binding affinity for the glucocorticoid receptor correlates with diflorasone's potent clinical efficacy. The compound's activity at the progesterone receptor is significantly lower but may contribute to some of its pharmacological properties.

Clinical Applications

Diflorasone is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . Specific conditions for which diflorasone has demonstrated clinical efficacy include:

  • Psoriasis

  • Atopic dermatitis

  • Neurodermatitis

  • Contact dermatitis

  • Eczematous conditions

  • Other steroid-responsive dermatoses

The compound is particularly valuable for moderate to severe manifestations of these conditions, where less potent corticosteroids may provide insufficient relief .

In Japan, diflorasone is classified under the therapeutic category of adrenocorticotropic hormones (category 2646) and is recognized as an atopic dermatitis agent .

Formulations and Dosage

Diflorasone is available in multiple formulations, with diflorasone diacetate being the most common form used in clinical practice. It is typically formulated as:

  • Ointment (0.05%)

  • Cream (0.05%)

  • Emollient cream preparations

The ointment formulation of diflorasone diacetate contains 0.5 mg diflorasone diacetate per gram in an ointment base consisting of glyceryl monostearate, propylene glycol, and white petrolatum .

The recommended dosage is to apply the medication sparingly to affected areas once daily to every 8 hours. Treatment should be discontinued when control is achieved, and the diagnosis should be reassessed if no improvement is observed within 4 weeks of therapy . Medical guidelines recommend limiting treatment to 2 consecutive weeks to minimize potential adverse effects .

Efficacy Studies

Clinical trials have established diflorasone as a highly effective topical corticosteroid. In a significant double-blind comparison involving 384 patients with dermatoses, 0.05% diflorasone diacetate cream demonstrated efficacy equivalent to 0.05% fluocinonide cream in treating psoriasis and atopic/neurodermatitis lesions .

Vasoconstrictor assays, which are laboratory methods used to compare and predict potencies of topical corticosteroids, have shown that diflorasone diacetate is generally more potent than three high-potency reference standards: fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide .

A large multicenter clinical trial involving 4,651 patients with various corticosteroid-sensitive dermatoses reported striking success with diflorasone diacetate ointment and cream (0.05%). According to clinical evaluations, 93% of patients were either cured or significantly improved following treatment .

StudyParticipantsComparisonOutcomeReference
Double-blind comparison384 patients with dermatoses0.05% diflorasone diacetate cream vs. 0.05% fluocinonide creamEquivalent efficacy in psoriasis and atopic/neurodermatitis
Vasoconstrictor assayHealthy volunteersDiflorasone diacetate vs. fluocinonide, betamethasone 17-valerate, fluocinolone acetonideDiflorasone generally more potent
Multicenter clinical trial4,651 patients with corticosteroid-sensitive dermatosesTreatment with diflorasone diacetate ointment and cream (0.05%)93% cured or much improved
System AffectedAdverse EffectsFrequency
SkinAtrophy, dryness, folliculitis, secondary infection, striae, pigmentation changesNot defined
EndocrineHPA axis suppression (with higher potency used >2 weeks)Not defined
SensoryBurning, itching, irritationNot defined
HairHypertrichosisNot defined
DermatologicalAcneiform eruptions, hypopigmentation, perioral dermatitis, allergic contact dermatitis, maceration, miliariaNot defined
Ocular (Postmarketing Reports)Cataract, glaucoma, central serous chorioretinopathyNot defined
MusculoskeletalArthralgiaNot defined

Topically applied diflorasone can be absorbed in sufficient amounts to produce systemic effects. Symptoms of overdose include thinning of skin and suppression of the adrenal cortex, leading to decreased ability to respond to stress .

The use of diflorasone is contraindicated in cases of underlying infection, hypersensitivity, and ophthalmic applications. Caution is advised for chronic therapy, particularly in children, as it may interfere with growth and development .

Several comparative studies have evaluated diflorasone against other topical corticosteroids. In vasoconstrictor assays, which correlate reasonably well with clinical efficacy, diflorasone diacetate demonstrated potency greater than reference standards including fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide .

In terms of potency classification, diflorasone formulations are categorized as follows:

  • Very high potency: Diflorasone ointment 0.05%

  • High potency: Diflorasone emollient cream 0.05%

The relative potency follows the general pattern for topical corticosteroids, with ointment formulations providing greater potency than creams, which in turn are more potent than lotions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator